4-Methyl-3,5-dinitrobenzoic acid
Overview
Description
4-Methyl-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C8H6N2O6. It is also known by other names such as 3,5-Dinitro-4-methylbenzoic acid and 3,5-Dinitro-p-toluic acid . This compound is characterized by the presence of two nitro groups and a methyl group attached to a benzoic acid core. It is a yellow crystalline solid that is soluble in methanol .
Preparation Methods
4-Methyl-3,5-dinitrobenzoic acid can be synthesized through the nitration of 4-methylbenzoic acid (p-toluic acid). The nitration process involves the use of concentrated sulfuric acid and fuming nitric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration . The general steps are as follows:
Nitration of 4-methylbenzoic acid: 4-methylbenzoic acid is dissolved in concentrated sulfuric acid, and fuming nitric acid is added dropwise while maintaining the temperature below 85°C.
Crystallization: The reaction mixture is allowed to cool, and the product is crystallized from water or ethanol to obtain pure this compound.
Chemical Reactions Analysis
4-Methyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
4-Methyl-3,5-dinitrobenzoic acid has several applications in scientific research:
Environmental Chemistry: It is used in the characterization of highly polar nitroaromatic compounds in water samples from contaminated sites.
Synthetic Chemistry: It serves as a starting reagent for the asymmetric synthesis of complex organic molecules, such as the benzazocine core of FR900482.
Analytical Chemistry: The compound is used in the identification of alcohol components in esters and in the fluorometric analysis of creatinine.
Mechanism of Action
The mechanism of action of 4-Methyl-3,5-dinitrobenzoic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress . The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
4-Methyl-3,5-dinitrobenzoic acid can be compared with other nitrobenzoic acids, such as:
3,5-Dinitrobenzoic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
4-Nitrobenzoic acid: Contains only one nitro group, resulting in different reactivity and applications.
3,5-Dinitrosalicylic acid: Contains an additional hydroxyl group, which affects its solubility and reactivity.
These comparisons highlight the unique properties of this compound, such as its increased hydrophobicity due to the methyl group and its specific reactivity patterns.
Properties
IUPAC Name |
4-methyl-3,5-dinitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWWZQXBKVZKIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167931 | |
Record name | 3,5-Dinitro-p-toluic acid | |
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Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Acros Organics MSDS] | |
Record name | 3,5-Dinitro-p-toluic acid | |
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CAS No. |
16533-71-4 | |
Record name | 4-Methyl-3,5-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16533-71-4 | |
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Record name | 3,5-Dinitro-p-toluic acid | |
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Record name | 4-Methyl-3,5-dinitrobenzoic acid | |
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Record name | 3,5-Dinitro-p-toluic acid | |
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Record name | 3,5-dinitro-p-toluic acid | |
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Record name | 3,5-Dinitro-p-toluic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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